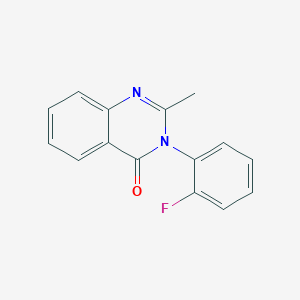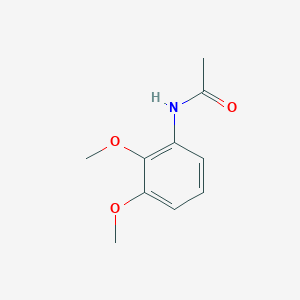![molecular formula C16H9NO2 B184693 chromeno[4,3-b]quinolin-6-one CAS No. 5100-81-2](/img/structure/B184693.png)
chromeno[4,3-b]quinolin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-1Benzopyrano[4,3-b]quinolin-6-one is a heterocyclic compound that combines the structural features of benzopyran and quinoline. This compound is known for its potential biological activities, particularly in the field of medicinal chemistry. The fusion of benzopyran and quinoline moieties in a single molecule imparts unique chemical and biological properties, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6H-1Benzopyrano[4,3-b]quinolin-6-one involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines in the presence of silica sulfuric acid . Another method utilizes ultrasound-mediated, catalyst-free conditions to achieve the synthesis . The reaction typically proceeds through a condensation mechanism, forming the desired heterocyclic structure.
Industrial Production Methods
While specific industrial production methods for 6H-1Benzopyrano[4,3-b]quinolin-6-one are not extensively documented, the scalable synthesis often involves optimizing the reaction conditions mentioned above to achieve higher yields and purity. The use of environmentally friendly and cost-effective reagents is also a consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
6H-1Benzopyrano[4,3-b]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzopyranoquinoline scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzopyranoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
6H-1
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 6H-1Benzopyrano[4,3-b]quinolin-6-one exerts its effects involves the inhibition of sirtuins, which are a class of proteins involved in cellular regulation . This inhibition leads to changes in mitochondrial membrane potential, inducing apoptosis in cancer cells. The compound also causes chromosomal DNA fragmentation at submicromolar concentrations, further contributing to its cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
6H-Chromeno[4,3-b]quinoline: Another heterocyclic compound with similar structural features but different biological activities.
1-Benzopyrano[3,4-f]quinoline: Known for its bioactive properties, this compound shares the benzopyran and quinoline moieties but differs in the fusion pattern.
Uniqueness
6H-1Benzopyrano[4,3-b]quinolin-6-one is unique due to its specific fusion of benzopyran and quinoline, which imparts distinct chemical reactivity and biological activity. Its ability to selectively target cancer cells and induce apoptosis makes it a promising candidate for further research and development in medicinal chemistry.
Propiedades
Número CAS |
5100-81-2 |
|---|---|
Fórmula molecular |
C16H9NO2 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
chromeno[4,3-b]quinolin-6-one |
InChI |
InChI=1S/C16H9NO2/c18-16-12-9-10-5-1-3-7-13(10)17-15(12)11-6-2-4-8-14(11)19-16/h1-9H |
Clave InChI |
BYLOQNYQAMIHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4OC3=O |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)













